molecular formula C8H8N2OS B12980756 3-(S-Methylsulfonimidoyl)benzonitrile

3-(S-Methylsulfonimidoyl)benzonitrile

Cat. No.: B12980756
M. Wt: 180.23 g/mol
InChI Key: HSXXNUMDJCTAEA-UHFFFAOYSA-N
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Description

3-(S-Methylsulfonimidoyl)benzonitrile: is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . It is characterized by the presence of a benzonitrile group substituted with a methylsulfonimidoyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(S-Methylsulfonimidoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of an acid catalyst and a temperature of around 120°C.

Industrial Production Methods

In industrial settings, the production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to yield benzonitrile . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(S-Methylsulfonimidoyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: N-substituted benzamides or thiol-substituted derivatives.

Scientific Research Applications

3-(S-Methylsulfonimidoyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pesticides, and advanced coatings

Mechanism of Action

The mechanism of action of 3-(S-Methylsulfonimidoyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler analog without the sulfonimidoyl group.

    4-(S-Methylsulfonimidoyl)benzonitrile: A positional isomer with the sulfonimidoyl group at the fourth position.

Uniqueness

3-(S-Methylsulfonimidoyl)benzonitrile is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

3-(methylsulfonimidoyl)benzonitrile

InChI

InChI=1S/C8H8N2OS/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3

InChI Key

HSXXNUMDJCTAEA-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)C#N

Origin of Product

United States

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